![molecular formula C21H17FN4O2 B2536094 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile CAS No. 946244-47-9](/img/structure/B2536094.png)
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a chemical compound that has gained significant importance in the field of scientific research. It is a potent and selective inhibitor of certain enzymes and has shown promising results in various studies.
Scientific Research Applications
Dopamine Receptor Ligands
Research has focused on synthesizing fluoroethoxy-substituted derivatives as analogs for selective dopamine D4 receptor ligands. These compounds have shown high selectivity and affinity for the dopamine D4 subtype over D2 receptors. The development of these analogs, such as 2-[4-(2-(2-fluoroethoxy)phenyl)-piperazin-1-ylmethyl]indole-5-carbonitrile, underscores the potential of fluoro-benzoyl-piperazine derivatives in the development of selective ligands for neurological research and therapeutic applications (Tietze et al., 2006).
Antimicrobial Agents
The synthesis of new derivatives has been explored for antimicrobial activities. Compounds with the fluoro-benzoyl-piperazine moiety have been found to possess good or moderate activities against various test microorganisms, indicating their potential as antimicrobial agents. This includes research on 1,2,4-Triazole derivatives showing antimicrobial properties (Bektaş et al., 2007).
Structural Analysis and Biological Evaluation
Structural characterization and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate have been conducted. The compound was synthesized and characterized, highlighting the structural analysis of fluoro-benzoyl-piperazine derivatives. Biological screenings indicated moderate antibacterial and anthelmintic activities, showcasing the potential for developing antimicrobial agents (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c22-17-9-5-4-8-16(17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-6-2-1-3-7-15/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHKJUKRMYDKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.